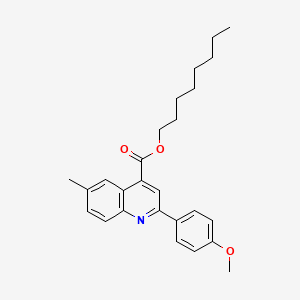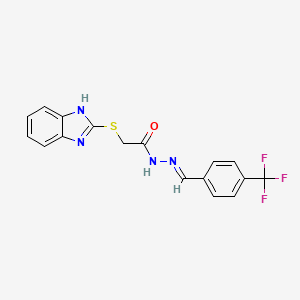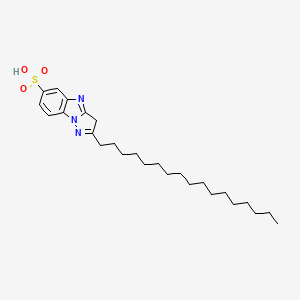
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-yodofenil)-3-(4-nitrofenil)-5-feniltetrazol-3-io; clorhidrato es un compuesto orgánico complejo que presenta un núcleo de tetrazolio sustituido con grupos yodofenil, nitrofenil y fenil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-yodofenil)-3-(4-nitrofenil)-5-feniltetrazol-3-io; clorhidrato típicamente involucra reacciones orgánicas de múltiples pasos. La ruta sintética general incluye:
Formación del anillo de tetrazol: El anillo de tetrazol se forma mediante la ciclización de precursores apropiados en condiciones controladas.
Reacciones de sustitución: Los grupos yodofenil, nitrofenil y fenil se introducen a través de reacciones de sustitución aromática electrófila.
Ensamblaje final: El compuesto final se ensambla acoplando el tetrazol sustituido con clorhidrato para formar el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar:
Procesamiento por lotes: Utilizando reactores por lotes a gran escala para llevar a cabo la síntesis de múltiples pasos.
Química de flujo continuo: Empleando reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción.
Purificación: El producto final se purifica utilizando técnicas como recristalización, cromatografía o destilación.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-yodofenil)-3-(4-nitrofenil)-5-feniltetrazol-3-io; clorhidrato experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo nitrofenil se puede oxidar para formar derivados nitroso o nitro.
Reducción: El grupo nitrofenil se puede reducir a una amina.
Sustitución: El grupo yodofenil puede sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden emplear nucleófilos como azida de sodio (NaN3) o tioles (R-SH).
Principales productos
Oxidación: Derivados nitro o compuestos nitroso.
Reducción: Derivados aminofenil.
Sustitución: Derivados fenil sustituidos con azida o tiol.
Aplicaciones Científicas De Investigación
2-(4-yodofenil)-3-(4-nitrofenil)-5-feniltetrazol-3-io; clorhidrato tiene diversas aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y catálisis.
Biología: Se emplea en ensayos bioquímicos y como sonda para estudiar las actividades enzimáticas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados y sensores.
Mecanismo De Acción
El mecanismo de acción de 2-(4-yodofenil)-3-(4-nitrofenil)-5-feniltetrazol-3-io; clorhidrato involucra:
Objetivos moleculares: El compuesto interactúa con enzimas o receptores específicos, modulando su actividad.
Vías involucradas: Puede influir en vías de señalización como NF-κB y MAPK, lo que lleva a cambios en las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 4-nitrofenil 2-(piridin-2-yldisulfanyl)ethyl carbonato
- Cristales microcristalinos de perileno dopados con tetrakis(4-aminofenil)eteno
Unicidad
2-(4-yodofenil)-3-(4-nitrofenil)-5-feniltetrazol-3-io; clorhidrato es único debido a su patrón de sustitución específico en el anillo de tetrazol, que confiere propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C19H14ClIN5O2+ |
|---|---|
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride |
InChI |
InChI=1S/C19H13IN5O2.ClH/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27;/h1-13H;1H/q+1; |
Clave InChI |
JORABGDXCIBAFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12039876.png)
![4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12039878.png)


![1-(5-Chloro-2-nitrophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B12039892.png)
![9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12039894.png)



![4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12039917.png)



